3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol
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Overview
Description
3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol is a chemical compound known for its unique structure and properties It is characterized by the presence of two phosphorus atoms, each bonded to three oxygen atoms and one hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol typically involves the reaction of phosphorus oxychloride with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can result in the formation of various esters and ethers.
Scientific Research Applications
3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to phosphorus imbalance.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: This compound contains two salicylaldehyde groups and is used in the synthesis of Schiff base COFs.
3,3’-Dihydroxy-2,2’-diindan-1,1’-dione: Known for its applications in organic semiconductors.
Uniqueness
3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol is unique due to its dual phosphorus centers and the ability to undergo a wide range of chemical reactions
Properties
CAS No. |
825629-41-2 |
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Molecular Formula |
H6O8P2 |
Molecular Weight |
195.99 g/mol |
IUPAC Name |
(tetrahydroxy-λ5-phosphanyl) dihydrogen phosphate |
InChI |
InChI=1S/H6O8P2/c1-9(2,3)8-10(4,5,6)7/h4-7H,(H2,1,2,3) |
InChI Key |
KDQPKCUKAWZKEV-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)OP(O)(O)(O)O |
Origin of Product |
United States |
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